
2-chloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-chloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide” is a chemical compound with the molecular formula C9H5ClN2OS3 . It is a part of a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido .
Synthesis Analysis
The synthesis of this compound involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . This reaction takes place in the presence of triethylamine . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .Applications De Recherche Scientifique
Synthesis and Derivative Formation
Synthesis of Heterocyclic Compounds : Compounds similar to 2-chloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide have been synthesized for the development of various heterocyclic compounds. For example, the synthesis of oxadiazoles, thiadiazoles, and triazoles derived from benzo[b]thiophene has been reported, highlighting the utility of similar structures in creating diverse heterocyclic frameworks (Sharba et al., 2005).
Antioxidant Activity : Certain derivatives, such as 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which share structural similarities with this compound, have been synthesized and shown to possess potent antioxidant activities. These activities are often compared to those of known antioxidants like ascorbic acid (Tumosienė et al., 2019).
Novel Chemical Transformations
Tandem Transformations in Thiophenes : Research into novel transformations of amino and carbonyl/nitrile groups in compounds like Gewald thiophenes has been conducted. These studies are significant for understanding the chemical behavior and potential applications of similar compounds (Pokhodylo et al., 2010).
Formation of Metal Complexes : The formation of metal complexes with thiourea derivatives, such as 2-chloro-N-((5-chloropyridine-2-yl)carbamothioyl)benzamide, has been explored. These complexes have been characterized and analyzed for their antioxidant activities, demonstrating potential applications in various fields including medicinal chemistry (Yeşilkaynak, 2016).
Ring Transformations and Structural Analysis
Ring Transformation Studies : The cyclisation reactions and transformations of compounds related to this compound have been studied. These investigations are crucial for understanding the chemical properties and potential applications of these compounds in synthesizing new chemical entities (Kalogirou et al., 2015).
Crystal Structure Analysis : X-ray diffraction and spectral analysis have been used to determine the crystal structure of similar compounds. This structural information is vital for understanding the chemical behavior and potential applications of these compounds (Sharma et al., 2016).
Insecticidal Activity
- Insecticidal Properties : The synthesis of compounds like 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide and their evaluation for insecticidal activity against pests such as the cotton leaf worm has been explored. This highlights the potential use of these compounds in agricultural applications (Mohamed et al., 2020).
Propriétés
IUPAC Name |
2-chloro-N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2OS3/c10-6-4-2-1-3-5(6)7(13)11-8-12-9(14)16-15-8/h1-4H,(H,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBUVRXJIBYEHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC(=S)SS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-({4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzenecarboxylate](/img/structure/B2795664.png)
![Methyl 5-[(hydroxyimino)methyl]-2-methylfuran-3-carboxylate](/img/structure/B2795665.png)
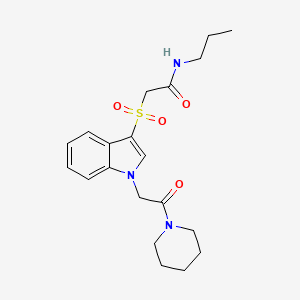
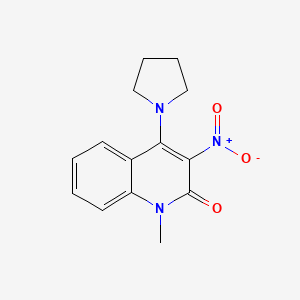
![3,3,3-Trifluoro-2-methyl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B2795671.png)
![N-(3-chloro-4-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2795673.png)
![3-allyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2795674.png)
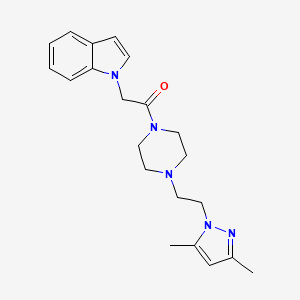
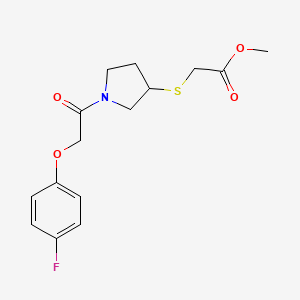
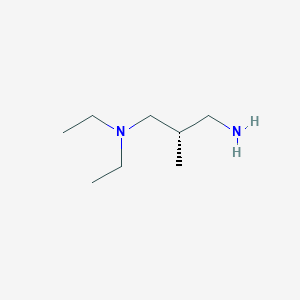
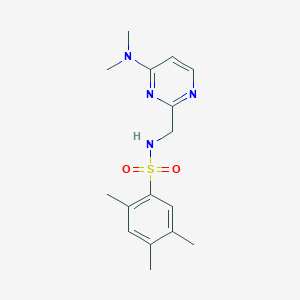
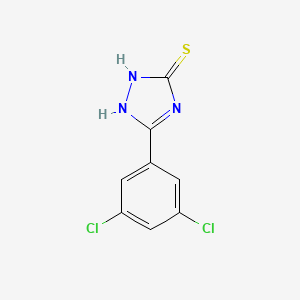
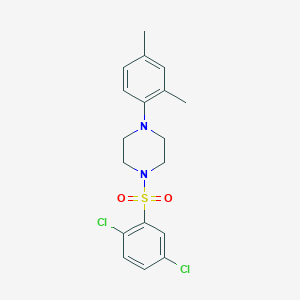
![1,2-diamino-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2795686.png)